![molecular formula C8H4INO2 B1316932 6-iodo-1H-indole-2,3-dione CAS No. 20780-77-2](/img/structure/B1316932.png)
6-iodo-1H-indole-2,3-dione
Overview
Description
“6-iodo-1H-indole-2,3-dione” is a chemical compound with the linear formula C8H4INO2 . It is also known by its CAS Number: 20780-77-2 . The molecular weight of this compound is 273.031 .
Molecular Structure Analysis
The molecule of “6-iodo-1H-indole-2,3-dione” is almost planar, having an r.m.s. deviation from planarity of 0.019 A for all non-H atoms . In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers with an R22(8) ring motif .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including 6-Iodoisatin, are significant in the synthesis of various natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity .
Treatment of Cancer Cells
Indole derivatives, such as 6-Iodoisatin, have shown potential in the treatment of various types of cancer . Their application as biologically active compounds for the treatment of cancer cells has been a focus of recent research .
Treatment of Microbes
In addition to their potential in cancer treatment, indole derivatives are also being studied for their antimicrobial properties . They could potentially be used in the treatment of various microbial infections .
Treatment of Disorders
Indole derivatives have shown promise in the treatment of various disorders in the human body . This includes both physical and mental disorders, further expanding the potential applications of these compounds .
Drug Discovery
The indole unit, which includes 6-Iodoisatin, is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations due to its potential in the development of new drugs .
Research and Development
6-Iodo-1H-indole-2,3-dione is provided to early discovery researchers as part of a collection of rare and unique chemicals . This allows for further exploration of its potential applications in various fields of scientific research .
Future Directions
Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of “6-iodo-1H-indole-2,3-dione”. Given the interest in indole derivatives in medicinal chemistry , there is potential for “6-iodo-1H-indole-2,3-dione” to be studied for its pharmacological properties.
Mechanism of Action
Target of Action
Indole derivatives, a class of compounds to which 6-iodoisatin belongs, have been found to interact with a variety of biological targets, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
6-iodo-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKAOEGXBSERHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559672 | |
Record name | 6-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-indole-2,3-dione | |
CAS RN |
20780-77-2 | |
Record name | 6-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-iodo-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-iodo-1H-indole-2,3-dione?
A1: 6-Iodo-1H-indole-2,3-dione is a nearly planar molecule []. The crystal structure reveals several important features:
- Planarity: The molecule exhibits an almost planar conformation with a root mean square deviation from planarity of 0.019 Å for all non-hydrogen atoms [].
- Hydrogen Bonding: Molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, characterized by an R22(8) ring motif [].
- Halogen Bonding: These dimers are further connected by I⋯O close contacts measuring 3.078 (2) Å, creating chains along the [10-1] direction [].
- π-π Interactions: The fused nine-membered rings of adjacent isatin molecules engage in slipped π–π interactions along the b-axis. These interactions have an intercentroid distance of 3.594 (2) Å, an interplanar distance of 3.379 (1) Å, and a slippage of 1.243 Å [].
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